molecular formula C12H12O2 B303255 8,9-dihydro-7H-benzo[7]annulene-5-carboxylic acid

8,9-dihydro-7H-benzo[7]annulene-5-carboxylic acid

Cat. No.: B303255
M. Wt: 188.22 g/mol
InChI Key: ZHJATQRAAIHJIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-Dihydro-5H-benzo[a]cycloheptene-9-carboxylic acid is an organic compound with the molecular formula C12H12O2 It is a derivative of benzo[a]cycloheptene, featuring a carboxylic acid functional group at the 9th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8,9-dihydro-7H-benzo[7]annulene-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of ortho-aryl alkynyl benzyl alcohols and arenes via a Tf2O-mediated formal [5 + 2] annulation reaction . This method allows for the formation of structurally diverse 5H-dibenzo[a,d]cycloheptenes in moderate to good yields.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 6,7-Dihydro-5H-benzo[a]cycloheptene-9-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., Br2) and nucleophiles (e.g., NH3) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols.

Scientific Research Applications

6,7-Dihydro-5H-benzo[a]cycloheptene-9-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8,9-dihydro-7H-benzo[7]annulene-5-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, influencing various biochemical pathways. The aromatic ring structure allows for π-π interactions with other aromatic systems, which can affect the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Uniqueness: 6,7-Dihydro-5H-benzo[a]cycloheptene-9-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities. Its carboxylic acid group allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry and drug development.

Properties

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

8,9-dihydro-7H-benzo[7]annulene-5-carboxylic acid

InChI

InChI=1S/C12H12O2/c13-12(14)11-8-4-2-6-9-5-1-3-7-10(9)11/h1,3,5,7-8H,2,4,6H2,(H,13,14)

InChI Key

ZHJATQRAAIHJIH-UHFFFAOYSA-N

SMILES

C1CC=C(C2=CC=CC=C2C1)C(=O)O

Canonical SMILES

C1CC=C(C2=CC=CC=C2C1)C(=O)O

Origin of Product

United States

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